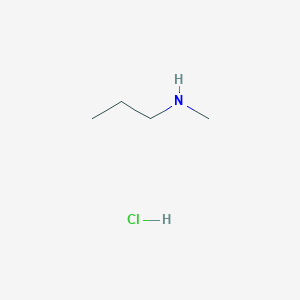

Methyl(propyl)amine hydrochloride

Description

Contextualization within Amine Chemistry

Amines are organic compounds derived from ammonia (B1221849) (NH₃) where one or more hydrogen atoms are replaced by organic substituents such as alkyl or aryl groups. ncert.nic.in They are classified based on the number of substituted groups on the nitrogen atom. Methyl(propyl)amine, the parent amine of the hydrochloride salt, is a secondary amine because the nitrogen atom is bonded to two alkyl groups (a methyl group and a propyl group) and one hydrogen atom. ncert.nic.inyoutube.com

The chemistry of amines is largely dictated by the lone pair of electrons on the nitrogen atom, which makes them basic and nucleophilic. ncert.nic.in As bases, they react with acids to form ammonium (B1175870) salts. The formation of methyl(propyl)amine hydrochloride is a classic acid-base reaction between the basic N-methylpropylamine and hydrochloric acid. This conversion into a salt significantly alters the compound's physical properties, a feature that is widely exploited in both research and industry.

Aliphatic amines like N-methylpropylamine are generally stronger bases than aromatic amines because the lone pair of electrons on the nitrogen is more available for donation. ncert.nic.in The study of simple, unsymmetrical secondary amines such as N-methylpropylamine helps researchers understand how the interplay of different alkyl groups influences basicity, nucleophilicity, and steric hindrance around the nitrogen atom.

Historical Perspectives on Related Alkylamine Hydrochloride Compounds

The study and use of alkylamines and their hydrochloride salts are deeply rooted in the development of organic chemistry. Historically, amine salts were crucial for the isolation, purification, and characterization of amines, which are often volatile or oily liquids in their free base form. The conversion to a crystalline, solid salt provides a more stable and easily handled material.

In industrial chemistry, alkylamine hydrochlorides have a long history of use. For instance, in the synthesis of polyurethanes, the formation of amine hydrochloride salts can be an undesirable side reaction. gla.ac.ukgla.ac.uk This occurs when the amine starting material reacts with hydrogen chloride, a by-product of the main process, leading to a loss of material and the formation of highly insoluble salts that can complicate the manufacturing process. gla.ac.ukacs.org Research into the thermodynamics and kinetics of this salt formation has been a subject of industrial research for decades, aiming to mitigate its negative impact. gla.ac.uk

More recently, research has focused on novel applications of amine hydrochloride salts. They have been developed as bifunctional reagents in organic synthesis. For example, in certain copper-catalyzed reactions, amine hydrochlorides can serve as a source for both the amine group and a chloride atom, participating in processes like the aminochlorination of maleimides. rsc.org This represents a shift from viewing the hydrochloride component as waste to utilizing it as an active part of the reagent.

Fundamental Research Questions Pertaining to this compound

The study of a specific compound like this compound in an academic context is driven by several fundamental questions:

Synthesis and Purity: What are the most efficient methods for its synthesis? The Gabriel phthalimide (B116566) synthesis is a well-established method for producing primary aliphatic amines, while secondary amines like N-methylpropylamine are often formed through processes like alkylation of primary amines. byjus.com Research continues to seek methods that offer high yields and purity.

Structural Characterization: What is its precise three-dimensional structure and conformation? Techniques like X-ray crystallography are used to determine the solid-state structure of amine salts, revealing bond lengths, angles, and intermolecular interactions such as hydrogen bonding. gla.ac.uknih.gov Spectroscopic methods, including ¹H NMR and ¹³C NMR, are used to elucidate the structure in solution. nih.govchemicalbook.com

Physicochemical Properties: How do its properties, such as solubility and melting point, compare to its parent amine and other related salts? Propylamine hydrochloride, a related primary amine salt, has been used to study the chromatographic behavior of certain diuretics, highlighting the role these simple salts can play in analytical chemistry research. chemicalbook.com

Reactivity and Mechanisms: How does it behave in chemical reactions? Studies on the dissociation of amine hydrochloride salts in different solvents are crucial for understanding their reactivity. gla.ac.uk This knowledge is vital for applications where the free amine needs to be regenerated from the salt or where the salt itself is a reactant. rsc.org

Significance of Hydrochloride Salt Formation in Research and Industrial Contexts

The conversion of amines to their hydrochloride salts is a common and highly significant practice for several reasons.

In Research:

Purification and Handling: Amines are often liquids that can be volatile and have unpleasant odors. Converting them to their hydrochloride salts typically yields stable, non-volatile, odorless crystalline solids that are easier to handle, weigh, and store. ncert.nic.in

Solubility Modification: While the free amine base is often soluble in organic solvents, the hydrochloride salt is typically water-soluble. ncert.nic.in This property is exploited in purification procedures, such as extraction, and is critical in biological and medicinal chemistry research where aqueous systems are common.

Controlling Reactivity: The salt form protects the amine group from participating in unwanted side reactions. The free amine can be regenerated when needed by treatment with a base. ncert.nic.in

In Industrial Contexts:

Pharmaceuticals: A vast number of amine-containing drugs are formulated as hydrochloride salts to improve stability, shelf-life, and bioavailability.

Chemical Synthesis: Amine hydrochlorides are used as starting materials and reagents in various industrial syntheses. rsc.orgalkylamines.com They can act as a controlled source of both the amine and hydrochloric acid.

Process Byproducts: As seen in polyurethane production, the formation of amine hydrochloride salts can be a significant industrial problem, driving research into process optimization to prevent their precipitation. gla.ac.ukacs.org The partitioning of amines and their subsequent salt formation can also lead to corrosion in refinery overhead systems. researchgate.net

The following table summarizes some of the key physical and chemical properties of the parent amine, N-methylpropylamine, and a related primary amine hydrochloride.

| Property | N-Methylpropylamine | n-Propylamine Hydrochloride |

| IUPAC Name | N-methylpropan-1-amine | Propan-1-aminium chloride |

| Molecular Formula | C₄H₁₁N | C₃H₁₀ClN |

| Molecular Weight | 73.14 g/mol | 95.57 g/mol |

| Form | Liquid | Crystalline Powder |

| Boiling Point | 61-63 °C | Not Applicable |

| Melting Point | Not Applicable | 160-162 °C |

| Density | 0.713 g/mL at 25 °C | Not Available |

Data sourced from references nih.govchemicalbook.comchemicalbook.comsigmaaldrich.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N.ClH/c1-3-4-5-2;/h5H,3-4H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDLVCUOMIAFXNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00605054 | |

| Record name | N-Methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00605054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65845-60-5 | |

| Record name | N-Methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00605054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylpropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Mechanisms

Alkylation Strategies for Methyl(propyl)amine Hydrochloride Synthesis

The formation of the core methyl(propyl)amine structure relies on the nucleophilic character of amines, which allows for the formation of new carbon-nitrogen bonds through alkylation. libretexts.org

Direct Alkylation of Amines to Form Secondary Amines

The direct alkylation of a primary amine, such as propylamine, with a methylating agent, or methylamine (B109427) with a propylating agent, is a fundamental approach to synthesizing secondary amines like methyl(propyl)amine. wikipedia.org This reaction proceeds via a nucleophilic aliphatic substitution (SN2) mechanism. libretexts.org The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide leaving group. ucalgary.ca

However, a significant challenge in this direct approach is the potential for over-alkylation. wikipedia.orgucalgary.ca The secondary amine product is often more nucleophilic than the starting primary amine, leading to further reaction with the alkyl halide to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. masterorganicchemistry.com This can result in a mixture of products, reducing the yield of the desired secondary amine. ucalgary.ca

Sequential Alkylation-Deprotonation Pathways

The mechanism of direct alkylation involves a two-step sequence. ucalgary.ca The initial SN2 reaction between the amine and the alkyl halide forms an ammonium salt. libretexts.org In the second step, a base, which can be an excess of the starting amine or another added base, deprotonates the newly formed ammonium salt to yield the neutral secondary amine. ucalgary.camasterorganicchemistry.com

This deprotonation step is crucial as it regenerates a nucleophilic amine that can participate in further alkylation reactions. masterorganicchemistry.com The equilibrium between the protonated and unprotonated amine, along with the relative reactivities of the primary and secondary amines, influences the final product distribution. nih.gov

Role of Alkyl Halides in this compound Formation

Alkyl halides, such as methyl iodide or propyl bromide, are common alkylating agents in the synthesis of amines. libretexts.orgwikipedia.org The reactivity of the alkyl halide plays a role in the reaction rate, with methyl halides being particularly reactive in SN2 reactions due to minimal steric hindrance. masterorganicchemistry.com The choice of the halogen (iodide, bromide, or chloride) also affects the reaction, as the halide anion serves as the leaving group. libretexts.org The reaction between an amine and an alkyl halide initially produces an ammonium salt with the halide as the counter-ion. libretexts.org

Utilization of Specific Reagents in Alkylation Processes

To improve the selectivity of mono-alkylation and avoid the formation of complex product mixtures, various specific reagents and strategies have been developed. These include the use of a large excess of the starting amine to favor the formation of the primary alkylation product. mnstate.edu Other methods involve alternative alkylating agents or catalytic systems designed to favor the formation of secondary amines. rsc.orgorganic-chemistry.org For instance, reductive amination, which involves the reaction of an amine with a carbonyl compound followed by reduction, offers a more controlled route to secondary amines. libretexts.org

Amine Hydrochloride Formation via Acid-Base Reactions

Once the methyl(propyl)amine has been synthesized and isolated, it is converted to its hydrochloride salt through a straightforward acid-base reaction.

Mechanism of Protonation and Salt Formation

Amines are basic due to the lone pair of electrons on the nitrogen atom. chemguide.co.uk When an amine like methyl(propyl)amine is treated with a strong acid such as hydrochloric acid (HCl), the lone pair on the nitrogen atom accepts a proton (H⁺) from the acid. quora.comspectroscopyonline.com This process is known as protonation and results in the formation of a positively charged ammonium ion, in this case, the methyl(propyl)ammonium ion. spectroscopyonline.compressbooks.pub

The positively charged ammonium cation then forms an ionic bond with the negatively charged chloride anion (Cl⁻) from the hydrochloric acid, resulting in the formation of the amine hydrochloride salt. spectroscopyonline.comyoutube.com This salt is an ionic compound and often presents as a crystalline solid, which can be more stable and easier to handle than the free amine. youtube.comcymitquimica.com The formation of the hydrochloride salt is a common practice in the pharmaceutical industry to improve the water solubility and bioavailability of amine-containing compounds. spectroscopyonline.com

Optimization of Hydrochloride Salt Precipitation

The precipitation of amine hydrochloride salts is a critical step in their purification and isolation. The choice of solvent and the method of introducing hydrochloric acid can significantly impact the yield and purity of the product.

One common technique involves dissolving the free amine in a suitable solvent, such as ethanol (B145695) or diethyl ether, followed by the addition of a solution of hydrogen chloride in an organic solvent like dioxane or ethanol. researchgate.netresearchgate.net Cooling the mixture often facilitates the precipitation of the salt, which can then be collected by filtration. researchgate.net For instance, dissolving an amine in a minimal amount of concentrated aqueous HCl and then adding a large excess of a less polar solvent like acetone (B3395972) can effectively precipitate the amine salt. sciencemadness.org

The use of anhydrous reagents is often recommended to prevent the co-precipitation of water, which can affect the crystalline nature and handling of the salt. sciencemadness.org Passing dry HCl gas through a solution of the amine in an anhydrous solvent is another effective method. researchgate.net However, this requires careful control to avoid back-suction. researchgate.net

In industrial settings, such as petroleum refineries, the formation and precipitation of amine hydrochloride salts are critical considerations. The salt formation temperature must be carefully managed to prevent unwanted deposition and corrosion in equipment. portalabpg.org.brgoogle.com This is often achieved by controlling operational parameters like the water dew point temperature and the pH of the condensate. portalabpg.org.br The choice of amine can also influence the precipitation potential of its hydrochloride salt. google.com

Recent research has explored novel methods for amine purification via salt precipitation. One such approach utilizes trichloroacetic acid (TCA) to precipitate amines from solution. The resulting TCA-amine salt can be isolated and then gently heated, causing the TCA to decompose into volatile byproducts (chloroform and carbon dioxide), leaving the pure amine. nih.gov This method offers a potentially more efficient and waste-reducing alternative to traditional purification techniques. nih.gov

Table 1: Factors Influencing Amine Hydrochloride Salt Precipitation

| Factor | Description | Impact on Precipitation |

| Solvent Choice | The polarity and solvating power of the solvent are crucial. | A solvent in which the amine is soluble but the hydrochloride salt is not is ideal for promoting precipitation. |

| Method of HCl Addition | HCl can be added as a gas, an aqueous solution, or a solution in an organic solvent. | Anhydrous methods, such as using HCl gas or a solution in an anhydrous solvent, often yield purer, more crystalline products. |

| Temperature | Lower temperatures generally decrease the solubility of the salt. | Cooling the reaction mixture is a common technique to induce or enhance precipitation. |

| Concentration | The concentration of the amine and HCl in the solution affects the rate and extent of salt formation. | Higher concentrations can lead to faster precipitation, but may also trap impurities. |

| Presence of Water | Water can interfere with the crystallization process and lead to the formation of hydrates. | Anhydrous conditions are often preferred for obtaining pure, non-hygroscopic salts. |

| Amine Structure | The structure of the amine itself can influence the solubility and crystal lattice energy of its hydrochloride salt. | Different amines will exhibit varying precipitation behaviors under the same conditions. |

Nucleophilic Addition and Elimination Reactions

Methyl(propyl)amine, as a secondary amine, readily participates in nucleophilic addition and elimination reactions, which are fundamental to its chemical reactivity and the synthesis of its derivatives.

Reactions of Amines with Carbonyl Compounds for Imine and Enamine Formation

Secondary amines, such as methyl(propyl)amine, react with aldehydes and ketones to form enamines. ucalgary.cachemistrysteps.com This reaction proceeds through a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of water. libretexts.orglibretexts.org

The mechanism begins with the nucleophilic attack of the secondary amine on the carbonyl carbon, forming a zwitterionic intermediate. A proton transfer from the nitrogen to the oxygen results in a neutral carbinolamine. ucalgary.calibretexts.org The carbinolamine is then protonated on the oxygen by an acid catalyst, making the hydroxyl group a good leaving group (water). libretexts.org Unlike in the reaction with primary amines which form imines, the subsequent elimination step to form a stable product cannot proceed by deprotonation of the nitrogen, as there are no protons attached to it. Instead, a proton is removed from an adjacent carbon atom, leading to the formation of a carbon-carbon double bond and the final enamine product. ucalgary.cachemistrysteps.com This entire process is reversible and is often driven to completion by removing the water that is formed. chemistrysteps.com

Acylation of Amines with Acid Chlorides and Anhydrides to Form Amides.chemguide.co.uksavemyexams.comlibretexts.org

The acylation of secondary amines like methyl(propyl)amine with acid chlorides or acid anhydrides is a vigorous reaction that yields N,N-disubstituted amides. libretexts.orgyoutube.com This transformation is a classic example of nucleophilic acyl substitution. chemistrysteps.com

The reaction is typically carried out at room temperature and often in the presence of a base, such as pyridine (B92270) or sodium hydroxide (B78521), to neutralize the hydrogen chloride byproduct that is formed. libretexts.org The use of excess amine can also serve this purpose, with the excess amine forming an ammonium salt with the HCl. chemguide.co.uk

The reaction between a secondary amine and an acyl chloride proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.uksavemyexams.com The carbon atom of the acyl chloride is electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. chemguide.co.uk

The mechanism is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the amine on the carbonyl carbon of the acyl chloride. chemguide.co.ukyoutube.com This addition step breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen. chemguide.co.uk

In the subsequent elimination stage, the lone pair on the oxygen atom reforms the carbon-oxygen double bond. chemguide.co.uk This is followed by the expulsion of the chloride ion as a good leaving group. chemguide.co.ukyoutube.com Finally, a base, which can be another molecule of the amine or an added base like pyridine, removes a proton from the nitrogen atom to neutralize the positive charge, yielding the final amide product and an ammonium salt. chemguide.co.ukchemguide.co.uk

Table 2: Comparison of Imine and Enamine Formation

| Feature | Imine Formation | Enamine Formation |

| Amine Reactant | Primary Amine (RNH₂) | Secondary Amine (R₂NH) |

| Initial Product | Carbinolamine | Carbinolamine |

| Final Product | Imine (C=N) | Enamine (C=C-N) |

| Key Mechanistic Difference | Deprotonation occurs at the nitrogen atom in the final step. | Deprotonation occurs at an adjacent carbon atom in the final step. |

| Driving Force | Formation of a stable C=N double bond. | Formation of a C=C double bond conjugated with the nitrogen lone pair. |

Advanced Synthetic Routes for Specific Derivatives

Mannich Reactions in Propyl(amine) Derivative Synthesis

The Mannich reaction is a three-component condensation reaction that involves an active hydrogen compound, formaldehyde, and a primary or secondary amine, such as methyl(propyl)amine, to form a β-amino carbonyl compound known as a Mannich base. organic-chemistry.orgwikipedia.orgbyjus.com This reaction is a powerful tool for the synthesis of a wide variety of nitrogen-containing compounds. scitepress.orglibretexts.org

The mechanism of the Mannich reaction begins with the formation of an iminium ion from the reaction of the secondary amine (methyl(propyl)amine) and formaldehyde. wikipedia.orgbyjus.comlibretexts.org The amine first attacks the carbonyl carbon of formaldehyde, and after a proton transfer, dehydration occurs to generate the electrophilic iminium ion. wikipedia.org

The second part of the reaction involves an enolizable carbonyl compound, which acts as the active hydrogen component. wikipedia.org This compound tautomerizes to its enol form, which then acts as a nucleophile and attacks the electrophilic carbon of the iminium ion. byjus.comlibretexts.org This carbon-carbon bond-forming step results in the final β-amino carbonyl compound, or Mannich base. wikipedia.org The reaction is often catalyzed by acid. wikipedia.org

The Mannich reaction is particularly useful in the synthesis of complex molecules, including natural products like alkaloids and various pharmaceuticals. organic-chemistry.orgbyjus.com For instance, derivatives of propyl(amine) can be incorporated into more complex structures using this versatile reaction. scitepress.org

Asymmetric Synthesis Approaches Involving Amine Hydrochlorides

The synthesis of chiral amines is a pivotal area in organic chemistry, as enantiomerically pure amines are crucial building blocks for many pharmaceuticals and biologically active compounds. acs.orgyale.edu Asymmetric synthesis of a secondary amine like methyl(propyl)amine, which is chiral if the propyl group is substituted, involves creating a stereogenic center with high enantiomeric purity. The final product is typically converted to its hydrochloride salt to improve stability and handling. researchgate.netmdpi.com Key strategies include the asymmetric hydrogenation of imines, reductive amination, and biocatalysis. acs.orgjocpr.com

Transition Metal-Catalyzed Asymmetric Hydrogenation: This is one of the most direct methods for preparing α-chiral amines. acs.org The process involves the asymmetric hydrogenation of a prochiral imine, which can be formed from the condensation of methylamine and a suitable propyl ketone or propionaldehyde (B47417). A variety of transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium, complexed with chiral ligands, have been developed for this purpose. acs.org For instance, iridium catalysts bearing phosphino-oxazoline (PHOX) ligands have been used, although they sometimes face challenges with catalyst deactivation by the basic amine product. acs.org Gold(I) complexes paired with a chiral Brønsted acid have also been shown to catalyze tandem hydroamination and transfer hydrogenation reactions of alkynes to produce chiral secondary amines with excellent enantioselectivity. acs.org

Asymmetric Reductive Amination (ARA): Reductive amination is a versatile method for forming amines from carbonyl compounds. jocpr.comwikipedia.org In the asymmetric variant, a chiral catalyst or auxiliary directs the stereochemical outcome. The reaction can proceed directly, where the carbonyl compound, amine, and a reducing agent are combined in one pot with a catalyst. jocpr.com Chiral organocatalysts, such as SPINOL-derived borophosphates, have been used to catalyze the asymmetric reductive amination of ketones, providing chiral amines in high yields and enantioselectivities under mild conditions. organic-chemistry.org While historically challenging, the use of secondary amines as nucleophiles in ARA is now possible, employing iridium-phosphoramidite catalysts to afford chiral tertiary amines. researchgate.net

Biocatalytic Approaches: Enzymes offer a green and highly selective alternative for synthesizing chiral amines. wiley.com

ω-Transaminases (ω-TAs): These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a carbonyl acceptor, creating a chiral amine. wiley.com Depending on the enzyme chosen, either the (R)- or (S)-enantiomer can be produced selectively. wiley.com

Reductive Aminases (RedAms): These NADPH-dependent enzymes catalyze the reductive amination of ketones. nih.gov Recently discovered fungal RedAms have shown a superior ability to use ammonia (B1221849) as the amine source to produce primary amines, but they are also effective with short-chain primary amines for creating secondary amines. nih.gov

The resulting chiral amine is then typically treated with hydrochloric acid, often in a solvent like diethyl ether, to precipitate the stable hydrochloride salt. researchgate.netmdpi.com

Table 1: Overview of Asymmetric Synthesis Methods for Chiral Amines This table summarizes general methods applicable to the synthesis of chiral secondary amines like substituted methyl(propyl)amine.

| Method | Catalyst / Reagent | Substrate Type | Key Features |

|---|---|---|---|

| Asymmetric Hydrogenation | Iridium or Ruthenium complexes with chiral phosphine (B1218219) ligands acs.org | Prochiral Imines | Direct, efficient route to α-chiral amines. acs.org |

| Asymmetric Reductive Amination | SPINOL-derived borophosphates organic-chemistry.org | Ketones, Amines | Mild reaction conditions, good functional group tolerance. organic-chemistry.org |

| Biocatalysis (ω-Transaminase) | (R)- or (S)-selective ω-TA wiley.com | Ketones, Amine Donors | High enantioselectivity, green chemistry approach. wiley.com |

| Biocatalysis (Reductive Aminase) | Fungal RedAms nih.gov | Ketones, Amines | Can produce primary and secondary amines with high conversion. nih.gov |

| Chiral Auxiliary | tert-Butanesulfinamide yale.edu | Imines | Versatile and widely used reagent for amine synthesis. yale.edu |

Deuterated Amine Hydrochloride Synthesis

Deuterium-labeled compounds are of significant interest in medicinal chemistry, as the replacement of hydrogen with deuterium (B1214612) can alter a drug's metabolic profile due to the stronger carbon-deuterium bond. rsc.orgguidechem.com The synthesis of deuterated this compound can be achieved through several methods, primarily by using deuterated starting materials or through H-D exchange reactions. itim-cj.romdpi.com

Synthesis from Deuterated Precursors: A common and direct strategy involves building the molecule from smaller, deuterated reagents. This ensures the precise placement of deuterium atoms. itim-cj.ro A well-documented method for preparing methyl-d3-amine (B1598088) hydrochloride begins with a protected amine, such as Boc-benzylamine. guidechem.comsemanticscholar.org

The synthesis proceeds in several steps:

Deuterated Methylation: The protected amine is treated with a deuterated methylating agent, such as deuterated methyl tosylate (TsOCD₃), in the presence of a base like sodium hydride (NaH) to form the N-(methyl-d3) intermediate. guidechem.comsemanticscholar.org

Deprotection: The Boc protecting group is removed under acidic conditions, for example, by using a solution of HCl in ethyl acetate, to yield the hydrochloride salt of the N-(methyl-d3)-benzylamine. guidechem.comsemanticscholar.org

Debenzylation: The benzyl (B1604629) group is removed via catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. The final product, methyl-d3-amine hydrochloride, is obtained after filtration and removal of the solvent. guidechem.comsemanticscholar.org

An alternative route involves the reduction of deuterated nitromethane (B149229) (CD₃NO₂), which can be prepared by reacting nitromethane with deuterium oxide (D₂O) in the presence of a base. googleapis.comepo.org The deuterated nitromethane is then reduced, typically using a catalyst like Pd/C and a hydrogen source, to form the deuterated amine. epo.orggoogle.com

Metal-Free Deuteration: A versatile, metal-free method for synthesizing amines selectively deuterated at the α and/or β positions has been developed. rsc.orgnih.gov This approach involves the treatment of readily available ynamides with a combination of triflic acid and a deuterated silane, such as deuterated triethylsilane. This domino reaction sequence allows for high levels of deuterium incorporation in a controlled manner. rsc.orgnih.gov

Table 2: Selected Methods for Deuterated Amine Synthesis

| Method | Deuterium Source | Key Reagents | Position of Deuteration |

|---|---|---|---|

| Alkylation with Deuterated Reagent | TsOCD₃ guidechem.comsemanticscholar.org | Boc-benzylamine, NaH, Pd/C | Methyl group (CD₃) |

| Reduction of Deuterated Precursor | D₂O (to make CD₃NO₂) googleapis.com | Nitromethane, Base, Pd/C | Methyl group (CD₃) |

| Domino Keteniminium/Iminium Activation | Deuterated Triethylsilane rsc.orgnih.gov | Ynamide, Triflic Acid | α and/or β positions |

| H-D Exchange | D₂O mdpi.com | Pd/C, Aluminum | Benzylic C-H, α to carbonyls |

Catalytic Approaches in this compound Synthesis

Catalytic methods offer efficient and environmentally benign pathways for the synthesis of amines, including methyl(propyl)amine. jocpr.comwikipedia.org The two most prominent strategies are catalytic reductive amination and the N-alkylation of amines with alcohols, often referred to as the "borrowing hydrogen" methodology. jocpr.comrsc.org

Catalytic Reductive Amination: This reaction is a cornerstone of amine synthesis, converting a carbonyl group and an amine into a more substituted amine via an imine or iminium ion intermediate. wikipedia.orgstackexchange.com For methyl(propyl)amine, this would typically involve the reaction of propionaldehyde with methylamine or propanone with methylamine. The process is completed in the presence of a reducing agent and often a catalyst. While stoichiometric reducing agents like sodium triacetoxyborohydride (B8407120) are effective, catalytic versions using a hydrogen source are preferred for green chemistry applications. wikipedia.orgmdma.ch

Numerous catalytic systems have been developed:

Noble Metal Catalysts: Platinum and palladium-based catalysts are highly effective for reductive amination. wikipedia.orgfrontiersin.org For example, supported platinum catalysts have been used in industrial-scale processes for N-alkylation. frontiersin.org

Non-Noble Metal Catalysts: To reduce cost, catalysts based on abundant metals like cobalt and nickel have been developed. rsc.orgacs.org An acid-resistant cobalt catalyst (Co@CN-600-AT) has been shown to be highly active for the one-pot reductive amination of carbonyls with nitro compounds using formic acid as the hydrogen source. acs.org

N-Alkylation of Amines with Alcohols (Borrowing Hydrogen): This sustainable method allows for the N-alkylation of amines using alcohols, with water as the only stoichiometric byproduct. rsc.orgresearchgate.net The mechanism involves the catalyst temporarily "borrowing" hydrogen from the alcohol to oxidize it to an aldehyde or ketone in situ. This intermediate then condenses with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the final product, regenerating the catalyst. lu.se

To synthesize methyl(propyl)amine, this would involve reacting methylamine with 1-propanol.

Nickel Catalysts: An in situ-generated catalyst from Ni(COD)₂ and KOH has proven highly active for the selective N-alkylation of anilines and other amines with a broad range of alcohols. rsc.org

Titanium Catalysts: Titanium hydroxide has been reported as a cheap and efficient heterogeneous catalyst for this transformation, showing high selectivity towards secondary amines. acs.org

Base-Catalyzed Reactions: In some cases, the transformation can be performed effectively with only catalytic amounts of a base under air, without any transition metal catalyst. lu.se

Table 3: Comparison of Catalytic Systems for Secondary Amine Synthesis

| Catalyst System | Reactants | Hydrogen Source | Key Features |

|---|---|---|---|

| Platinum-catalyzed Reductive Alkylation frontiersin.org | Nitroarenes, Aldehydes/Ketones | H₂ | Advantageous for selectivity and yield; used in semi-industrial production. frontiersin.org |

| Co@CN-600-AT acs.org | Nitro compounds, Carbonyl compounds | Formic Acid | Non-noble metal catalyst, operates in water, high yields. acs.org |

| Ni(COD)₂ / KOH rsc.org | Amines, Alcohols | From Alcohol (Borrowing H₂) | Ligand-free, excellent functional group tolerance. rsc.org |

| Titanium Hydroxide (rehydrated) acs.org | Amines, Alcohols | From Alcohol (Borrowing H₂) | Cheap, heterogeneous catalyst with high selectivity and stability. acs.org |

| Base-catalyzed lu.se | Amines, Alcohols | From Alcohol (Borrowing H₂) | Transition-metal-free, operates under air. lu.se |

Advanced Analytical Characterization Techniques

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic analysis provides fundamental insights into the molecular structure of methyl(propyl)amine hydrochloride. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for elucidating the compound's framework and identifying its characteristic chemical bonds.

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are primary methods for mapping the carbon-hydrogen framework, while ¹⁵N and two-dimensional (2D) NMR techniques offer deeper structural insights.

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. In this compound, the protonated amine nitrogen (NH₂⁺) influences the chemical shifts of adjacent protons. The electron-withdrawing effect of the positively charged nitrogen deshields the neighboring protons, causing them to resonate at a lower field (higher ppm value) compared to the free amine. openstax.org

The N-H protons themselves are often observed as a broad signal, and their chemical shift can be variable. openstax.org The signal can disappear upon exchange with deuterium (B1214612) oxide (D₂O), a common method used to identify N-H or O-H protons. openstax.orgdocbrown.info The protons on the carbons directly attached to the nitrogen (α-protons) are deshielded and typically appear in the 2.3-3.0 ppm range. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| CH₃-CH₂-CH₂-NH₂⁺- | ~ 0.9 - 1.0 | Triplet | 3H |

| -CH₂-CH₂-NH₂⁺- | ~ 1.6 - 1.8 | Sextet | 2H |

| CH₃-NH₂⁺- | ~ 2.5 - 2.7 | Singlet | 3H |

| -CH₂-NH₂⁺- | ~ 2.8 - 3.1 | Triplet | 2H |

| NH₂⁺ | Variable (Broad) | Singlet | 2H |

Note: Predicted values are based on general principles for aliphatic amine hydrochlorides. Actual values may vary depending on the solvent and concentration.

¹³C NMR spectroscopy identifies the different carbon environments within the molecule. Similar to ¹H NMR, carbons bonded to the electron-withdrawing nitrogen atom are deshielded and shifted downfield. openstax.org In the ¹³C NMR spectrum of this compound, four distinct signals are expected, corresponding to the four unique carbon atoms. Carbons directly attached to the nitrogen atom typically resonate in the 10-65 ppm range. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C H₃-CH₂-CH₂-NH₂⁺- | ~ 10 - 12 |

| -C H₂-CH₂-NH₂⁺- | ~ 18 - 22 |

| C H₃-NH₂⁺- | ~ 35 - 40 |

| -C H₂-NH₂⁺- | ~ 48 - 55 |

Note: Predicted values are based on data for similar aliphatic amine hydrochlorides and the free base. nih.govdocbrown.info

¹⁵N NMR is a specialized technique that directly probes the nitrogen nucleus. While natural abundance ¹⁵N NMR is possible, it is often challenging due to the low natural abundance (0.37%) and lower gyromagnetic ratio of the ¹⁵N isotope. Therefore, it is most effectively used with compounds that have been isotopically enriched with ¹⁵N. For ¹⁵N-labeled this compound, this technique would provide direct information about the electronic environment of the nitrogen atom. The chemical shift of the nitrogen would be significantly different from that of the free amine due to protonation. This method is invaluable for studying nitrogen-containing compounds, including protein-ligand interactions and reaction mechanisms. researchgate.net

2D NMR experiments provide correlational data between different nuclei, which is crucial for unambiguous structural assignment, especially in complex molecules. numberanalytics.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment on this compound would show correlations between protons that are coupled to each other (typically protons on adjacent carbons). For instance, it would confirm the connectivity of the propyl group by showing cross-peaks between the terminal methyl protons and the adjacent methylene (B1212753) protons, and between the two different methylene groups. libretexts.orgemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C experiment identifies which protons are directly attached to which carbons. emerypharma.comyoutube.com For this compound, the HSQC spectrum would show a cross-peak connecting the ¹H signal of the N-methyl group to its corresponding ¹³C signal, and similarly for each CH₂ and the terminal CH₃ group of the propyl chain.

IR and FTIR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound, a secondary amine salt, is distinct from its free amine base. cdnsciencepub.comresearchgate.net

The most characteristic feature is the broad and strong absorption band for the N-H stretching of the secondary ammonium (B1175870) ion (R₂NH₂⁺). This band typically appears in the 3000 to 2700 cm⁻¹ region and often has a complex appearance with superimposed C-H stretching bands. spectroscopyonline.com Another key diagnostic peak for secondary amine salts is the NH₂⁺ deformation (bending) vibration, which occurs in the region of 1620 to 1560 cm⁻¹. cdnsciencepub.comcdnsciencepub.com The presence of these bands provides strong evidence for the formation of the hydrochloride salt of the secondary amine.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (R₂NH₂⁺) | 2700 - 3000 | Strong, Broad |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium to Strong |

| N-H Bend (R₂NH₂⁺) | 1560 - 1620 | Medium |

| C-N Stretch | 1000 - 1250 | Medium |

Source: Data compiled from general spectra of secondary amine hydrochlorides. libretexts.orgspectroscopyonline.comcdnsciencepub.com

Infrared (IR) Spectroscopy and Fourier-Transform Infrared (FTIR) Spectroscopy

Characterization of N-H Stretching and Amine Salt Signatures

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic vibrational modes of the amine salt functional group in this compound.

As a secondary amine salt, this compound contains the NH2+ group. spectroscopyonline.com A key feature in its IR spectrum is the N-H stretching vibration. rockymountainlabs.com For secondary amine salts, a broad and strong absorption envelope is typically observed in the range of 3000 to 2700 cm⁻¹. spectroscopyonline.com This broadness is a result of strong intermolecular hydrogen bonding, a characteristic feature of amine salts. spectroscopyonline.com The C-H stretching vibrations of the methyl and propyl groups may appear as sharper peaks superimposed on this broad N-H stretching envelope. spectroscopyonline.com

In addition to the stretching vibrations, N-H bending vibrations are also crucial for characterization. Secondary amine salts exhibit a single N-H bending band, which typically falls within the 1620 to 1560 cm⁻¹ region. spectroscopyonline.comresearchgate.net The presence and position of this band can help distinguish secondary amine salts from primary amine salts, which show two N-H bending bands. spectroscopyonline.com

Table 1: Key IR Absorption Bands for Secondary Amine Salts

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Appearance |

| N-H Stretch | 3000 - 2700 | Broad, Strong |

| N-H Bend | 1620 - 1560 | Single, Sharp to Medium |

| C-N Stretch (Aliphatic) | 1250 - 1020 | Medium to Weak |

| N-H Wag | 910 - 665 | Strong, Broad |

This data is compiled from multiple spectroscopic sources. spectroscopyonline.comorgchemboulder.com

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable technique for determining the molecular weight and fragmentation pattern of this compound, providing definitive structural information.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a robust method for the analysis of volatile compounds like methyl(propyl)amine. gcms.czrestek.com In this technique, the sample is first vaporized and separated based on its boiling point and polarity in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

A significant challenge in the GC analysis of amines is their high polarity and basicity, which can lead to peak tailing and poor chromatographic resolution due to interactions with the analytical column. gcms.czrestek.com To overcome this, specialized capillary columns, such as those with a base-modified polyethylene (B3416737) glycol or a stable bonded siloxane phase, are employed. gcms.czrestek.com These columns are designed to be highly inert and provide good retention and efficiency for volatile amines. gcms.czrestek.com

The mass spectrum of methyl(propyl)amine, the free base of the hydrochloride salt, would be dominated by alpha-cleavage, a characteristic fragmentation pathway for amines. libretexts.org This process involves the breaking of the C-C bond adjacent to the nitrogen atom, resulting in the formation of a resonance-stabilized nitrogen-containing cation. libretexts.org For methyl(propyl)amine, this would lead to characteristic fragment ions that are indicative of its structure. The molecular ion peak in the mass spectrum of a compound with one nitrogen atom, like methyl(propyl)amine, will be an odd number. libretexts.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is particularly well-suited for the analysis of non-volatile or thermally labile compounds, including amine salts. nih.govnih.gov In LC-MS/MS, the sample is first separated by liquid chromatography, and the eluent is then introduced into the mass spectrometer.

This technique offers several advantages for the analysis of this compound. It can directly analyze the salt form without the need for derivatization to increase volatility, which is often required for GC analysis. LC-MS/MS provides high throughput and can simultaneously quantify multiple analytes. nih.gov The use of tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity by selecting a specific precursor ion, fragmenting it, and then detecting a specific product ion. nih.gov This selected reaction monitoring (SRM) approach is highly effective for quantifying targeted compounds in complex matrices with high precision and accuracy. nih.gov

Raman Spectroscopy in Vibrational Analysis

Raman spectroscopy is a complementary vibrational spectroscopy technique to IR spectroscopy. It is particularly advantageous for analyzing aqueous solutions, as water is a weak Raman scatterer. ondavia.com This makes it a suitable method for studying this compound in various solvent systems.

Similar to IR spectroscopy, Raman spectroscopy provides information about the vibrational modes of the molecule. The N-H stretching and bending vibrations, as well as the C-N stretching vibrations of this compound, can be observed in the Raman spectrum. aps.orgias.ac.in Quantitative Raman Spectroscopy (QRS™) can be utilized for the rapid and simple analysis of amines. ondavia.com

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating methyl(propyl)amine from complex mixtures prior to its detection and quantification.

Gas Chromatography (GC) for Volatile Amine Analysis

Gas chromatography (GC) is a fundamental technique for the separation of volatile compounds. aps.org The analysis of volatile amines like methyl(propyl)amine by GC presents challenges due to their polarity and basic nature, which can cause interactions with the column and lead to poor peak shape. gcms.czrestek.com

To achieve good chromatographic performance, highly inert capillary columns are necessary. restek.com Specialized columns, such as the Rtx-Volatile Amine column, have been developed specifically for the analysis of volatile amines. gcms.czrestek.com These columns have a stable bonded phase that is retentive and highly selective for basic compounds, and they are robust enough to handle repeated injections of samples in matrices like water. gcms.czrestek.com The choice of the stationary phase is critical; base-modified polyethylene glycol and certain siloxane phases are often used, though the latter can be less stable in the presence of water. gcms.cz

Table 2: Comparison of GC Columns for Volatile Amine Analysis

| Column Type | Advantages | Disadvantages |

| Base-Modified Polyethylene Glycol | Good for amine analysis | Poor stability, loss of efficiency below 60 °C |

| Standard Siloxane | Suitable for pure samples | Breakdown in the presence of harsh matrices (e.g., water) |

| Specialized Volatile Amine Columns (e.g., Rtx-Volatile Amine) | High stability, robust, excellent reproducibility, good peak shape for amines in difficult matrices | May have specific temperature and solvent limitations |

This information is based on findings from technical reports on GC analysis of volatile amines. gcms.czrestek.com

High-Performance Liquid Chromatography (HPLC) for Reactive Species Characterization

High-Performance Liquid Chromatography (HPLC) stands as a primary and versatile technique for the analysis of amine compounds like this compound. ctlatesting.com It facilitates the separation, identification, and quantification of components within a mixture. ctlatesting.com Given that aliphatic amines often lack a chromophore necessary for UV detection, derivatization is a common strategy employed to render them detectable. sigmaaldrich.comresearchgate.net This process involves reacting the amine with a labeling reagent to form a derivative that can be easily detected, typically by UV or fluorescence detectors. sigmaaldrich.comresearchgate.net

Reversed-phase HPLC (RP-HPLC) is a powerful and widely used method for the separation of biomolecules and organic compounds, including amine derivatives. thermofisher.com In RP-HPLC, the stationary phase is nonpolar (e.g., C8 or C18), and the mobile phase is a polar solvent mixture, often water or buffer with an organic modifier like methanol (B129727) or acetonitrile. nih.gov The separation mechanism is based on the hydrophobic interactions between the analytes and the stationary phase; more hydrophobic compounds are retained longer on the column. nih.gov

For the analysis of secondary amines such as Methyl(propyl)amine, pre-column derivatization is frequently necessary to enhance detection. researchgate.net Reagents like 9-fluorenylmethylchloroformate (FMOC-Cl) and dansyl chloride are used to create fluorescent or UV-active derivatives. researchgate.netrsc.org The resulting derivatives can then be effectively separated on a C8 or C18 column with a suitable mobile phase, allowing for their quantification. nih.govnih.gov For instance, the separation of various aliphatic amine derivatives has been successfully achieved using a C8 column with a mobile phase consisting of methanol, tetrahydrofuran, and a buffer. nih.gov The retention time of a specific amine derivative is influenced by its affinity for the stationary phase and the composition of the mobile phase. researchgate.net

The selection of the stationary phase, such as short alkyl chains for larger molecules, can prevent irreversible binding. thermofisher.com The use of porous graphitic carbon (PGC) as an alternative to silica (B1680970) offers the advantage of being stable over a wide pH range (0-14). thermofisher.com

nih.govnih.govnih.govnih.govresearchgate.netrsc.orgnih.govchromforum.org| Parameter | Condition | Reference |

|---|---|---|

| Column | C8 or C18 | |

| Mobile Phase | Methanol-water or Methanol-acetonitrile-buffer mixture | |

| Derivatization Reagent | FMOC-Cl, Dansyl chloride | |

| Detection | UV or Fluorescence |

A Diode Array Detector (DAD), also known as a Photo Diode Array (PDA) detector, is a type of UV-visible detector that enhances the capabilities of HPLC analysis. scioninstruments.com Unlike standard UV detectors that measure absorbance at a single wavelength, a DAD scans a range of wavelengths simultaneously, providing a complete UV-Vis spectrum for each point in the chromatogram. ctlatesting.comscioninstruments.com This feature is particularly advantageous for identifying and assessing the purity of eluted peaks. scioninstruments.com

The ability to collect spectral data across multiple wavelengths allows for the determination of peak purity and can help in the identification of unknown compounds by comparing their spectra with a library of standards. scioninstruments.com For analytes that absorb UV or visible light, DAD provides a significant advantage over single-wavelength detectors. scioninstruments.com The method's sensitivity is demonstrated by low limits of detection (LOD) and quantification (LOQ), which can be in the nanomolar range for derivatized amines. nih.gov The validation of HPLC-DAD methods typically includes assessing parameters like linearity, accuracy, precision, LOD, and LOQ to ensure the reliability of the analytical results. nih.gov

nih.govnih.govnih.govnih.gov| Parameter | Typical Value/Range | Reference |

|---|---|---|

| Linearity (r²) | ||

| Precision (%RSD) | ||

| Recovery | ||

| Limit of Detection (LOD) |

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and properties of molecules from first principles. These methods are fundamental to understanding molecular geometry, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is particularly effective for predicting the optimized geometry, vibrational frequencies, and other molecular properties. scirp.org For Methyl(propyl)amine hydrochloride, DFT calculations, typically using a basis set like 6-311++G(d,p), can elucidate its three-dimensional structure and spectroscopic signatures. nih.govnih.gov

The process involves optimizing the molecular geometry to find the lowest energy structure. From this optimized structure, key parameters such as bond lengths, bond angles, and dihedral angles are determined. A comparison of calculated parameters with experimental data, where available, can validate the chosen theoretical model. nih.gov

Furthermore, DFT calculations can predict the vibrational spectra (Infrared and Raman) of the molecule. nih.gov By performing a normal coordinate analysis, the vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations. scirp.orgnih.gov The calculated harmonic frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental spectra. nih.gov This analysis is crucial for interpreting experimental IR and Raman data and confirming the molecular structure. nih.gov

Table 1: Representative Theoretical DFT Data for a Simple Amine Hydrochloride (Note: This is an illustrative table based on typical DFT results for similar compounds, as specific published data for this compound is not available.)

| Parameter | Description | Calculated Value |

| Bond Lengths (Å) | ||

| C-N | Carbon-Nitrogen bond length | 1.485 |

| N-H | Nitrogen-Hydrogen (protonated) bond length | 1.035 |

| C-C (propyl) | Carbon-Carbon single bond | 1.530 |

| C-H | Carbon-Hydrogen bond length | 1.090 |

| **Bond Angles (°) ** | ||

| C-N-C | Angle between the carbon atoms attached to nitrogen | 114.5 |

| H-N-C | Angle involving the protonated nitrogen | 109.5 |

| Vibrational Frequencies (cm⁻¹) | ||

| ν(N-H) | N-H stretching (protonated amine) | ~2800-3000 |

| ν(C-H) | C-H stretching (methyl and propyl groups) | ~2950-3050 |

| δ(CH₃) | Methyl group bending | ~1450-1470 |

| ν(C-N) | C-N stretching | ~1050-1150 |

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that arise from rotation around single bonds. uwlax.edu For a flexible molecule like this compound, several conformers with different energies exist. Computational methods can be used to identify the most stable conformers and the energy barriers for interconversion between them. uwlax.edu

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov This technique allows for the investigation of the dynamic behavior of systems, providing detailed information at the molecular level. researchgate.net MD simulations of this compound, typically in an aqueous solution, can reveal insights into its solvation, diffusion, and interactions with its environment.

An MD simulation begins with a defined system, such as a single this compound ion pair or multiple pairs in a box of water molecules. A force field (e.g., MMFF94x) is chosen to describe the potential energy of the system based on the positions of its atoms. nih.gov The simulation then calculates the forces on each atom and integrates Newton's equations of motion to model the system's evolution over time. drexel.edu

From the resulting trajectory, various properties can be analyzed, including:

Radial Distribution Functions: To understand the solvation shell structure around the cation and the chloride anion.

Hydrogen Bonding Dynamics: To characterize the lifetime and geometry of hydrogen bonds between the amine and water molecules. researchgate.net

Root Mean Square Deviation (RMSD) and Fluctuation (RMSF): To assess the stability of the molecule's conformation and the flexibility of different parts of the molecule over the simulation time. researchgate.net

These simulations are valuable for understanding how the compound behaves in a biological or chemical environment, which is governed by dynamic interactions in solution. drexel.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling for Amine Compounds

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific chemical property. wikipedia.org The fundamental principle of QSAR is that the structural properties of a molecule, encoded in numerical descriptors, determine its activity. nih.gov This approach is widely used in drug discovery and environmental toxicology to predict the properties of new or untested chemicals. nih.govelsevierpure.com

For amine compounds, QSAR models have been developed to predict a wide range of activities, such as receptor binding affinity, enzyme inhibition, or antioxidant activity. nih.govrsc.org The process involves several key steps:

Data Set Collection: A set of amine compounds with experimentally measured activities is compiled.

Descriptor Calculation: For each molecule, a variety of molecular descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). nih.gov

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation linking a selection of descriptors to the observed activity. wikipedia.orgnih.gov

Validation: The model's robustness and predictive power are rigorously tested using internal (cross-validation) and external validation techniques. wikipedia.org

A QSAR model for a series of amine compounds could, for instance, predict their radical scavenging activity using descriptors related to the distribution of electronegative atoms and polarizability. nih.gov While a specific QSAR model for this compound is not documented, the methodology could be applied to a series of related amines to predict a property of interest.

Table 2: Common Molecular Descriptors Used in QSAR Models for Amine Compounds

| Descriptor Type | Example | Description |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Zagreb Index | A numerical value based on the connectivity of atoms in the molecule. |

| Geometric (3D) | Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. smolecule.com |

| Quantum-Chemical | Dipole Moment | A measure of the net molecular polarity. acs.org |

| Quantum-Chemical | HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, related to reactivity. nih.gov |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. smolecule.com |

Predictive Modeling and Machine Learning Applications

In recent years, machine learning techniques, particularly artificial neural networks, have emerged as powerful tools for predictive modeling in chemistry. researchgate.net These methods can capture complex, non-linear relationships between molecular structure and properties that may be missed by traditional QSAR models. acs.org

An Artificial Neural Network (ANN) is a computational model inspired by the structure and function of biological neural networks. researchgate.net ANNs consist of interconnected nodes, or "neurons," organized in layers (an input layer, one or more hidden layers, and an output layer). researchgate.netacs.org They are "trained" on a large dataset to learn the relationships between input variables (e.g., molecular descriptors or process conditions) and output variables (e.g., chemical properties or reaction yield). acs.org

In chemical engineering and process control, ANNs have been successfully applied to model and control complex, non-linear processes involving amines. researchgate.net For example, ANN models have been developed to predict:

The CO₂ absorption capacity of various amine solutions. acs.org

The solubility of gases like H₂S in different amine-based absorbents. acs.org

The pKa values of small molecules, with the potential to be extended to amines. rsc.org

The development of an ANN model for a process involving this compound would involve training the network with a dataset that includes input parameters (e.g., temperature, pressure, concentration, molecular descriptors) and the corresponding measured output (e.g., reaction rate, solubility). Once trained, the ANN can make rapid and accurate predictions for new sets of input conditions, making it a valuable tool for process optimization and design. researchgate.netacs.org The performance of these models is often evaluated by metrics such as the mean square error (MSE) and the coefficient of determination (R²). acs.org

Solubility Prediction Models (e.g., Modified Apelblat Model)

The prediction of a compound's solubility is a critical aspect of chemical process design and development. Among the various mathematical models used to correlate solubility with temperature, the semi-empirical Modified Apelblat model is widely applied due to its simplicity and accuracy in fitting experimental data for many solute-solvent systems. researchgate.netnih.gov

The model describes the relationship between the mole fraction solubility (x) of the solute and the absolute temperature (T) using the following equation:

ln(x) = A + (B/T) + C ln(T)

Where:

x is the mole fraction solubility of the compound.

T is the absolute temperature in Kelvin (K).

A , B , and C are dimensionless model parameters determined by fitting the equation to experimental solubility data. 'A' and 'B' relate to the enthalpy and entropy of solution, reflecting the non-ideal behavior of the solution, while 'C' accounts for the effect of temperature on the heat capacity of fusion. researchgate.net

The accuracy of the model is typically evaluated using the root-mean-square deviation (RMSD) and the coefficient of determination (R²). researchgate.netnih.gov A lower RMSD and an R² value close to 1 indicate a better correlation between the experimental data and the model's predictions. nih.gov

For this compound, the Apelblat model can be used to predict its solubility in various solvents at different temperatures, which is essential for crystallization and purification processes. The parameters A, B, and C would be specific to each solvent system.

Below is an interactive table showing hypothetical solubility data for this compound in an aqueous solution, correlated with the Modified Apelblat model.

Investigation of Reaction Pathways and Transition States through Computational Methods

Computational chemistry offers powerful tools to investigate the detailed mechanisms of chemical reactions, providing insights that are often impossible to obtain through experimental means alone. mdpi.com The formation of this compound from its precursors, such as the reaction between N-methylpropylamine and hydrogen chloride, can be meticulously studied by mapping its reaction pathway.

During a chemical reaction, molecules navigate a complex potential energy surface, moving from reactants to products through a high-energy "point of no return" known as the transition state. mit.edu This state is incredibly fleeting and cannot be directly observed experimentally. mit.edu Computational methods, particularly quantum chemistry techniques like Density Functional Theory (DFT), allow for the calculation of the structures and energies of these transition states. mdpi.com

By modeling the reaction, researchers can:

Identify all relevant intermediates and transition states along the reaction coordinate.

Calculate the activation energy (the energy barrier that must be overcome for the reaction to proceed), which is determined by the energy difference between the reactants and the transition state. mdpi.com

Explore how different factors, such as solvents or catalysts, influence the reaction pathway and its energy barriers.

For the synthesis of this compound, computational studies can elucidate the precise mechanism of the proton transfer from hydrogen chloride to the nitrogen atom of N-methylpropylamine. This involves calculating the energy profile for the approach of the two molecules, the formation of an intermediate complex, the transition state for proton transfer, and the final stabilized salt product.

The table below presents hypothetical data from a DFT calculation for the gas-phase reaction of N-methylpropylamine with HCl, illustrating the key energetic milestones of the reaction pathway.

Such computational analyses confirm the feasibility of the reaction and provide a fundamental understanding of the bonding changes that occur, guiding the optimization of synthesis conditions.

Applications in Chemical Synthesis and Industrial Processes

Role as Chemical Intermediates in Organic Synthesis

Amines and their hydrochloride salts are fundamental building blocks in organic synthesis. ncert.nic.inenamine.net The hydrochloride form often provides improved stability and handling characteristics compared to the free amine. chemicalbook.com

Methyl(propyl)amine hydrochloride and similar amine hydrochlorides are crucial in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. samaterials.comresearchgate.netsumitomo-chem.co.jp For instance, secondary amines are integral to the structure of various biologically active compounds, including analgesics and drugs for treating conditions like overactive bladder. researchgate.netresearchgate.net The synthesis of complex pharmaceutical molecules often involves the use of amine-containing building blocks to introduce specific functionalities. sumitomo-chem.co.jpwikipedia.org For example, the synthesis of Mirabegron, a drug for overactive bladder, involves intermediates where amine groups are key components. researchgate.net Similarly, the development of potent narcotic analgesics like remifentanil relies on piperidine-based intermediates, which are synthesized using amine-containing precursors. researchgate.net

The generation of N-methyl amides, which are valuable in pharmaceutical science, often utilizes methylamine (B109427) or its hydrochloride salt. nih.gov The hydrochloride salt provides a stable and less volatile source of the methylamine moiety, which is then liberated in situ for reaction. chemicalbook.comnih.gov

| Pharmaceutical Intermediate | Role of Amine Hydrochloride | Therapeutic Area |

| Mirabegron Intermediates | Building block for the synthesis of the final drug structure. researchgate.net | Overactive Bladder researchgate.net |

| Remifentanil Intermediates | Precursor for the synthesis of the piperidine (B6355638) core. researchgate.net | Analgesia researchgate.net |

| N-Methyl Amides | Source of the N-methyl group in amide bond formation. nih.gov | Various |

This table provides examples of pharmaceutical intermediates where amine hydrochlorides are utilized.

The synthesis of complex organic molecules often relies on a building block approach, where smaller, functionalized molecules are sequentially linked together. nih.govnih.gov Amines and their hydrochlorides are a critical class of these building blocks. enamine.netenamine.net They provide a reactive handle for introducing nitrogen-containing functionalities into a larger molecular framework. ncert.nic.in The diversity of available amine building blocks allows for the systematic exploration of chemical space in drug discovery and materials science. nih.gov For example, the construction of macrocycles and other complex architectures can be achieved using amine precursors. chemicalbook.com

Catalytic Roles in Organic Reactions

Amines can function as catalysts in various organic transformations. ncert.nic.in While this compound itself is a salt, the corresponding free amine, N-methylpropylamine, can act as a base or a nucleophilic catalyst. The hydrochloride salt can be a convenient precursor to generate the free amine in a reaction mixture. chemicalbook.com For instance, amines are used to catalyze aldol (B89426) condensations, where they facilitate the formation of enolates. ncert.nic.in They can also serve as catalysts in reactions like the aza-Diels-Alder reaction for the synthesis of nitrogen-containing heterocycles. chemicalbook.com

Applications in Agrochemical Development

The development of modern agrochemicals, including herbicides, insecticides, and fungicides, frequently involves the incorporation of amine functionalities. samaterials.comalkylamines.com Amine hydrochlorides serve as important intermediates in the manufacturing of these agricultural chemicals. samaterials.comguidechem.com For example, methylamine hydrochloride is a precursor in the synthesis of various pesticides. samaterials.com The structural diversity of amines allows for the fine-tuning of the biological activity and physical properties of the final agrochemical product.

Utility in Materials Science and Polymer Chemistry

The application of amines extends into the realm of materials science and polymer chemistry.

Amines are used as precursors in the synthesis of various polymers and resins. ncert.nic.in They can be incorporated into polymer backbones or used as curing agents for epoxy resins. The reaction of diamines with diacids or diacyl chlorides, for example, leads to the formation of polyamides. While specific large-scale applications of this compound in this area are not widely documented, the general class of amines is fundamental to polymer synthesis. For instance, amine derivatives are used in the production of resins and rubber processing chemicals. samaterials.com

Molecular Targeted Carriers for Macromolecules

The development of effective drug delivery systems is a cornerstone of modern pharmacology, aiming to enhance therapeutic efficacy while minimizing off-target effects. In this context, molecular targeted carriers for macromolecules represent a sophisticated approach to selectively transport therapeutic agents to specific cells or tissues. While direct applications of this compound as a molecular carrier are not extensively documented in publicly available research, the broader class of secondary amines and their derivatives are subjects of investigation for their potential in constructing such delivery vehicles.

Secondary amines are integral to the design of cationic amphipathic macromolecules, which are inspired by antimicrobial peptides (AMPs). nih.gov These synthetic macromolecules often incorporate secondary amine moieties as the cationic centers. nih.gov Research has indicated that compounds featuring secondary amines can exhibit strong biological activities. nih.gov The design of such carriers often involves creating a balance between hydrophobic and hydrophilic regions to facilitate interaction with both the drug payload and the biological environment. The secondary amine group can be protonated to provide a positive charge, which is crucial for interacting with negatively charged cell membranes and macromolecules like nucleic acids.

Furthermore, secondary amines are utilized in the modification of proteins for therapeutic and diagnostic purposes. nih.gov For instance, the creation of stable secondary amine linkages within proteins has been demonstrated as a viable method for constructing antibody-drug conjugates (ADCs). nih.gov This method allows for the site-specific attachment of drug molecules to antibodies, which then act as the targeting component to deliver the drug to cancer cells. nih.gov The stability of the secondary amine linkage is a critical factor, ensuring that the drug remains attached to the antibody until it reaches its target. nih.gov

The potential for secondary amine hydrochlorides, such as this compound, in this field lies in their ability to serve as building blocks or modifying agents in the synthesis of more complex carrier molecules. Their chemical properties, including the reactivity of the secondary amine group, allow for their incorporation into larger polymer structures or for their use in derivatizing macromolecules. enamine.net

Diversified Industrial Applications

Production of Dyes and Pigments

In the synthesis of dyes and pigments, secondary amines play a crucial role as intermediates. ncert.nic.inchemicalbook.com While specific examples detailing the use of this compound are not prevalent in readily accessible literature, the general chemistry of dye synthesis often involves the use of amines. For instance, N-alkylation reactions are a common method for producing substituted anilines, which are key precursors for many types of dyes.

The synthesis of certain dye intermediates involves the reaction of a substituted aniline (B41778) with other reagents in the presence of a catalyst. google.com The secondary amine functionality can be introduced to modify the chromophoric system of a dye, thereby influencing its color and other properties. The hydrochloride salt form can be advantageous in certain synthetic steps, potentially aiding in the purification or handling of the amine.

Use as Solvents in Chemical Processes

Amines are recognized for their use as solvents in the chemical industry. cymitquimica.comcoleparmer.com N-Methyl-n-propylamine, the free base of this compound, is noted for its utility as a solvent or an intermediate in organic synthesis. cymitquimica.com Its ability to dissolve various organic compounds makes it a suitable medium for certain chemical reactions.

The hydrochloride salt, being more polar, would have different solubility characteristics and is less likely to be used as a general-purpose solvent in the same manner as its free base. However, amine hydrochlorides can be used in specific applications where a polar, protic environment is required, or as a source of the amine in a reaction carried out in a different solvent system. The choice of solvent is critical in chemical manufacturing for factors such as reaction rate, yield, and purity of the product. The compatibility of various materials with amines and their salts is an important consideration in industrial process design. chemicalbook.com

Corrosion Inhibition

Secondary amines and their salts are well-established as effective corrosion inhibitors, particularly for protecting metals like steel in acidic environments. nih.govchemicalbook.comnih.govbangchemicals.comrsc.orgnih.gov The protective action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. rsc.org

The inhibition mechanism involves the interaction of the lone pair of electrons on the nitrogen atom, as well as any π-electrons in the molecule, with the vacant d-orbitals of the metal. rsc.org This leads to the formation of a coordinate covalent bond and the establishment of a protective film on the metal surface. The effectiveness of an amine as a corrosion inhibitor is influenced by its molecular structure, including the electron density at the nitrogen atom and the size and nature of the alkyl groups. rsc.org

Table 1: Corrosion Inhibition Efficiency of Amine Derivatives